5-(tert-Butyl)-2-chloropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

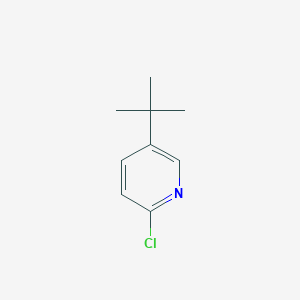

2D Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-2-chloropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-9(2,3)7-4-5-8(10)11-6-7/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVTZMSAOOSULPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102236-19-1 | |

| Record name | 5-tert-butyl-2-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 5-(tert-Butyl)-2-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and its Influence on Physical Properties

5-(tert-Butyl)-2-chloropyridine is a monosubstituted pyridine derivative. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is functionalized with a bulky tert-butyl group at the 5-position and a chloro group at the 2-position. This substitution pattern is critical in defining the molecule's steric and electronic characteristics, which in turn dictate its physical properties and reactivity.

The tert-butyl group, with its tetrahedral carbon atom bonded to three methyl groups, introduces significant steric hindrance. This bulkiness can influence intermolecular interactions, affecting properties such as boiling point and solubility. Electronically, the tert-butyl group is a weak electron-donating group through induction. In contrast, the chlorine atom at the 2-position is an electron-withdrawing group due to its high electronegativity, and it also possesses lone pairs of electrons that can participate in resonance. The interplay of these electronic effects modulates the electron density of the pyridine ring, influencing its reactivity and spectral properties.

Caption: 2D representation of this compound.

Summary of Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental determination for critical applications.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂ClN | [1] |

| Molecular Weight | 169.65 g/mol | [1] |

| CAS Number | 102236-19-1 | [1] |

| Physical Form | Colorless to light yellow liquid or solid-liquid mixture | |

| Boiling Point | 223.1 ± 20.0 °C at 760 mmHg (predicted) | |

| Density | 1.1 ± 0.1 g/cm³ (predicted) | |

| Purity | Typically ≥97% | |

| Storage Conditions | Sealed in a dry environment at 2-8°C |

Detailed Physicochemical Properties

Melting and Boiling Point

While often supplied as a liquid, this compound can exist as a low-melting solid or a solid-liquid mixture at ambient temperature. A definitive experimental melting point is not widely reported in readily available literature, suggesting it is near or below room temperature.

The predicted boiling point of approximately 223°C at atmospheric pressure is a consequence of its molecular weight and the polar nature of the chloropyridine moiety. The bulky tert-butyl group can slightly increase the boiling point due to increased van der Waals forces, despite the lack of hydrogen bonding capabilities.

Experimental Consideration: For precise determination of the boiling point, especially at reduced pressures, a micro-boiling point apparatus or distillation setup should be employed. It is crucial to record the pressure at which the boiling point is measured, as this significantly affects the observed temperature.

Solubility

The solubility of this compound is dictated by the "like dissolves like" principle. The presence of the chloro and nitrogen functionalities imparts some polarity to the molecule. However, the large, nonpolar tert-butyl group and the aromatic ring dominate its character, making it generally soluble in a range of organic solvents.

-

High Solubility: Expected in non-polar to moderately polar solvents such as hexane, toluene, diethyl ether, and chloroform.

-

Moderate to Low Solubility: Expected in more polar solvents like ethanol and methanol.

-

Insoluble: Expected in water.

Experimental Protocol for Solubility Determination:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, chloroform, hexane).

-

Sample Preparation: To a small, known volume of the solvent (e.g., 1 mL) in a vial, add a small, measured amount of this compound (e.g., 10 mg).

-

Observation: Vigorously agitate the mixture at a constant temperature (e.g., 25°C) and visually inspect for complete dissolution.

-

Quantification (Optional): For quantitative solubility, continue adding the solute in small, known increments until saturation is reached (i.e., solid or a separate liquid phase persists).

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The following sections outline the expected spectral features.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule.

-

tert-Butyl Protons (9H): A sharp singlet is expected around 1.3 ppm . The nine protons of the three methyl groups are chemically equivalent and do not couple with other protons, resulting in a strong singlet.

-

Pyridine Ring Protons (3H):

-

H-3: A doublet is expected around 7.3-7.5 ppm . It will be split by the adjacent H-4 proton.

-

H-4: A doublet of doublets is expected around 7.6-7.8 ppm . It will be split by both the H-3 and H-6 protons.

-

H-6: A doublet is expected around 8.2-8.4 ppm . It will be split by the adjacent H-4 proton. The downfield shift is due to the deshielding effect of the adjacent nitrogen atom.

-

Causality of Chemical Shifts: The electron-withdrawing nature of the nitrogen and chlorine atoms deshields the protons on the pyridine ring, causing them to resonate at higher chemical shifts compared to benzene. The tert-butyl group, being weakly electron-donating, will have a minor shielding effect on the ring protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments.

-

tert-Butyl Carbons: Two signals are expected. One for the quaternary carbon at around 34-36 ppm and one for the three equivalent methyl carbons at around 30-32 ppm .

-

Pyridine Ring Carbons: Four distinct signals are expected for the carbons of the pyridine ring, with the carbon bearing the chlorine (C-2) and the carbon bearing the tert-butyl group (C-5) being significantly influenced by these substituents. The C-2 carbon, bonded to the electronegative chlorine, will be downfield, likely in the 160-165 ppm range. The other ring carbons will appear in the aromatic region of 120-150 ppm .

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is used to identify the functional groups present in the molecule.

-

C-H Stretching (tert-Butyl): Strong absorptions are expected in the 2960-2870 cm⁻¹ region.

-

Aromatic C-H Stretching: Weaker absorptions are expected above 3000 cm⁻¹ .

-

C=C and C=N Stretching (Pyridine Ring): A series of characteristic sharp peaks will be observed in the 1600-1400 cm⁻¹ region.

-

C-Cl Stretching: A strong absorption is expected in the 800-600 cm⁻¹ region.

Caption: Workflow for the physical and spectral characterization.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 169. Due to the presence of chlorine, an isotopic peak (M+2) at m/z = 171 with an intensity of approximately one-third of the molecular ion peak will be observed, which is characteristic of a monochlorinated compound.

-

Fragmentation: A common fragmentation pathway for tert-butyl substituted aromatic compounds is the loss of a methyl group (CH₃•) to form a stable tertiary carbocation. Therefore, a significant peak at m/z = 154 (M-15) is expected. Further fragmentation may involve the loss of the entire tert-butyl group or the chlorine atom.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood. It is harmful if swallowed or in contact with skin and causes skin irritation. It is also harmful to aquatic life with long-lasting effects.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.

Conclusion

The physical properties of this compound are a direct consequence of its unique molecular structure. The combination of a bulky, electron-donating tert-butyl group and an electron-withdrawing chloro group on the pyridine ring results in a compound with specific solubility, boiling point, and spectral characteristics. A thorough understanding of these properties, backed by robust experimental determination, is crucial for its effective use in research and development, particularly in the fields of medicinal chemistry and materials science.

References

5-(tert-Butyl)-2-chloropyridine CAS number 102236-19-1 properties.

An In-Depth Technical Guide to 5-(tert-Butyl)-2-chloropyridine (CAS: 102236-19-1): Properties, Reactivity, and Applications

Introduction

This compound, registered under CAS number 102236-19-1, is a substituted pyridine derivative that has emerged as a valuable heterocyclic building block in modern organic synthesis. Its structure, featuring a sterically demanding tert-butyl group and a reactive chlorine atom, provides a unique combination of stability, solubility in organic solvents, and versatile reactivity. The pyridine scaffold itself is a cornerstone in medicinal chemistry, found in thousands of pharmaceutical agents. This guide, intended for researchers and drug development professionals, offers a comprehensive overview of the compound's properties, characteristic reactivity, key applications, and practical experimental protocols, grounding all technical claims in authoritative sources.

Physicochemical and Computational Properties

The physical and computationally derived properties of this compound are critical for its application in synthesis, influencing reaction conditions, solvent choice, and purification strategies. These key parameters are summarized below.

| Property | Value | Source(s) |

| CAS Number | 102236-19-1 | [1] |

| Molecular Formula | C₉H₁₂ClN | [1][2][3][4] |

| Molecular Weight | 169.65 g/mol | [1][2][3][4] |

| IUPAC Name | This compound | [5] |

| Appearance | Liquid to Off-white/light yellow solid-liquid mixture | [4] |

| Boiling Point | 223.1 ± 20.0 °C at 760 mmHg | [6] |

| Density | 1.1 ± 0.1 g/cm³ | [6] |

| Purity | Typically ≥97% | [5] |

| Storage Conditions | Sealed in dry, 2-8°C | |

| SMILES | ClC1=NC=C(C(C)(C)C)C=C1 | [1][2] |

| InChI Key | YVTZMSAOOSULPO-UHFFFAOYSA-N | |

| LogP (predicted) | 3.03 - 3.5 | [2][7] |

| TPSA (predicted) | 12.89 Ų | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 0 | [2] |

Spectroscopic Characterization

While this compound is commercially available, comprehensive, peer-reviewed spectral data is not widely published. However, based on its structure and established principles of spectroscopy, the following characteristics can be predicted.

Expected ¹H and ¹³C NMR Data: The tert-butyl group provides a distinct and easily identifiable signal in NMR spectroscopy.

| Nucleus | Predicted Chemical Shift (ppm, CDCl₃) | Multiplicity | Integration/Assignment | Rationale |

| ¹H | ~1.3 | Singlet | 9H, -C(CH₃)₃ | The nine protons of the tert-butyl group are chemically equivalent and show no coupling to other protons, resulting in a strong singlet.[8] |

| ¹H | ~7.3 | Doublet | 1H, H-3 | Proton at C3 is coupled to H4. |

| ¹H | ~7.6 | Doublet of d. | 1H, H-4 | Proton at C4 is coupled to both H3 and H6. |

| ¹H | ~8.3 | Doublet | 1H, H-6 | Proton at C6 is adjacent to the nitrogen atom and is expected to be the most downfield of the aromatic protons.[9] |

| ¹³C | ~31 | Quartet | -C(CH₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |

| ¹³C | ~35 | Singlet | -C(CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ¹³C | ~120-155 | Doublets | 4x CH, 1x C-Cl | Aromatic carbons. The carbon bearing the chlorine (C2) is expected around 151 ppm, while the carbon attached to the nitrogen (C6) will also be significantly downfield. |

Expected Mass Spectrometry Data: In mass spectrometry (EI or ESI+), the compound is expected to show a molecular ion peak (M⁺) at m/z 169.[7] A crucial diagnostic feature is the isotopic pattern associated with the presence of one chlorine atom, which will result in a second peak at M+2 (m/z 171) with an intensity approximately one-third of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Synthesis and Reactivity

Plausible Synthetic Route

While specific preparations of this compound are not abundant in the literature, a highly plausible and representative method involves directed ortho-metalation followed by chlorination. A method for the synthesis of the isomeric 4-(tert-Butyl)-2-chloropyridine has been detailed in the patent literature and serves as an excellent model for this type of transformation.[3] The key is the use of a strong base like n-butyllithium (n-BuLi) in the presence of a directing group or additive to deprotonate the pyridine ring regioselectively, followed by quenching with an electrophilic chlorine source.

References

- 1. chemscene.com [chemscene.com]

- 2. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 3. CN110041249A - A kind of preparation method of 4- tert-butyl -2- chloropyridine and 4- tert-butyl -2,6- Dichloro-pendin - Google Patents [patents.google.com]

- 4. This compound | 102236-19-1 [chemicalbook.com]

- 5. This compound 97% | CAS: 102236-19-1 | AChemBlock [achemblock.com]

- 6. WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 7. PubChemLite - 5-tert-butyl-2-chloropyridine (C9H12ClN) [pubchemlite.lcsb.uni.lu]

- 8. acdlabs.com [acdlabs.com]

- 9. 2-Chloropyridine(109-09-1) 1H NMR spectrum [chemicalbook.com]

A Technical Guide to 5-(tert-Butyl)-2-chloropyridine: Synthesis, Properties, and Applications in Modern Chemistry

For Immediate Release

This document serves as an in-depth technical guide on 5-(tert-Butyl)-2-chloropyridine (CAS No. 102236-19-1), a key heterocyclic building block for researchers, scientists, and professionals in drug development and materials science. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic utility, and critical applications, with a focus on the causality behind its reactivity and experimental choices.

Core Molecular and Physical Properties

This compound is a substituted pyridine derivative whose unique structural features—a reactive chloro-group at the electron-deficient 2-position and a sterically demanding tert-butyl group at the 5-position—make it a valuable intermediate in organic synthesis.

Chemical Formula: C₉H₁₂ClN[1][2]

Molecular Weight: 169.65 g/mol [1][2]

The physical and chemical properties of this compound are summarized in the table below, providing essential data for experimental design and process development.

| Property | Value | Source(s) |

| CAS Number | 102236-19-1 | [1][3] |

| Appearance | Colorless liquid | [4] |

| Purity | ≥97% | [3][4] |

| Boiling Point | 223.1 ± 20.0 °C at 760 mmHg | |

| Density | 1.1 ± 0.1 g/cm³ | |

| Flash Point | 110.0 ± 7.4 °C | |

| LogP | 3.03 - 3.09 | [2] |

| Refractive Index | 1.502 | |

| Storage | Sealed in dry, 2-8 °C | [4] |

Synthesis and Spectroscopic Characterization

While multiple synthetic routes to substituted chloropyridines exist, a common strategy involves the chlorination of the corresponding hydroxypyridine (pyridinone) precursor. For instance, processes often utilize chlorinating agents like phosphorus oxychloride to convert the pyridone to the desired 2-chloropyridine derivative. The starting 5-(tert-butyl)-2-pyridone can be accessed through various multi-step sequences starting from simpler precursors.

Spectroscopic Characterization: Authentic confirmation of the molecular structure is paramount. The expected NMR spectral data are as follows:

-

¹H NMR: Protons on the pyridine ring are expected in the aromatic region (~7.0-8.5 ppm). The tert-butyl group will present as a sharp singlet at approximately 1.3 ppm.

-

¹³C NMR: The spectrum will show distinct signals for the two quaternary carbons (one attached to the tert-butyl group and the other to the chlorine atom), the three aromatic CH carbons, and the carbons of the tert-butyl group. The carbon bearing the chlorine atom (C2) is typically found in the 150-155 ppm range.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the interplay between the electronic nature of the pyridine ring and the steric hindrance imposed by the tert-butyl group.

Core Reactivity Principles:

-

Activation at the C2 Position: The electronegative nitrogen atom in the pyridine ring withdraws electron density, making the C2 and C6 positions particularly susceptible to nucleophilic attack. The chlorine atom at the C2 position is, therefore, an excellent leaving group, primed for displacement.

-

Steric Influence of the tert-Butyl Group: The bulky tert-butyl group at the C5 position sterically shields the adjacent C4 and C6 positions. This steric hindrance can direct incoming reagents, influencing the regioselectivity of reactions and preventing undesired side reactions.

This combination of electronic activation and steric control makes it a highly versatile substrate for modern cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond at the 2-position is an ideal handle for forming new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of complex molecules for pharmaceuticals and materials.

This reaction is a cornerstone of modern medicinal chemistry for the synthesis of arylamines. The amination of this compound allows for the introduction of a wide range of primary and secondary amines at the 2-position.

Causality of Experimental Choices:

-

Catalyst System: Aryl chlorides are less reactive than bromides or iodides, necessitating a highly active catalyst system. This typically involves a palladium source (e.g., Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos). These bulky ligands facilitate the challenging oxidative addition of the C-Cl bond to the Pd(0) center, which is often the rate-limiting step.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the base and deactivation of the catalyst.

Representative Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

This protocol is a general guideline and requires optimization for specific amine coupling partners.

-

Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 equivalents) to an oven-dried Schlenk tube.

-

Reagent Addition: Add this compound (1.0 equivalent) and the desired amine (e.g., morpholine, 1.2 equivalents).

-

Solvent Addition: Add anhydrous, degassed toluene via syringe.

-

Reaction: Seal the tube and heat the reaction mixture to 90-110 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Concentrate the filtrate and purify the crude product by flash column chromatography.

The Suzuki coupling enables the formation of C-C bonds by reacting the chloropyridine with an organoboron reagent, typically a boronic acid or ester. This is a powerful method for constructing biaryl structures common in pharmaceuticals.

Causality of Experimental Choices:

-

Catalyst System: Similar to the Buchwald-Hartwig reaction, a high-activity palladium catalyst and a suitable ligand are crucial for activating the C-Cl bond.

-

Base: A base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is essential for activating the boronic acid, facilitating the transmetalation step in the catalytic cycle.

-

Solvent System: Often performed in a biphasic solvent system, such as dioxane/water or toluene/water, to ensure solubility of both the organic and inorganic reagents.

Representative Experimental Protocol: Suzuki Coupling with Phenylboronic Acid

-

Reaction Setup: To a reaction vessel under an inert atmosphere, add this compound (1.0 mmol), phenylboronic acid (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 mmol).

-

Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane), followed by degassed water.

-

Reaction: Heat the mixture to 80-100 °C and stir vigorously until TLC or LC-MS indicates consumption of the starting material.

-

Work-up and Purification: Cool the reaction mixture and dilute with ethyl acetate. Wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Applications in Drug Discovery and Agrochemicals

The 2,5-substituted pyridine motif is prevalent in numerous biologically active molecules. This compound serves as a critical starting material for introducing this valuable scaffold.

-

Pharmaceuticals: This building block is integral to the synthesis of various kinase inhibitors and other targeted therapeutics. A notable example is its use as an intermediate in the synthesis of precursors for Edoxaban , an oral anticoagulant that acts as a direct factor Xa inhibitor. Patents describe the coupling of amine-containing fragments to the 2-position of a chloropyridine core to construct the final drug molecule.

-

Agrochemicals: The compound is a key intermediate in the development of novel pesticides and herbicides.[1] The substituted pyridine core can be elaborated into complex structures designed to target specific biological pathways in pests or weeds.[1]

-

Materials Science: Its stability and reactivity are advantageous in the research and development of specialized polymers and coatings.[5]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. Harmful if swallowed or in contact with skin. Toxic to aquatic life with long-lasting effects.[4]

-

Precautionary Measures: Handle only in a well-ventilated area, preferably a fume hood. Wear protective gloves, clothing, and eye/face protection. Avoid breathing vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, well-ventilated place at 2-8 °C.

This guide provides a foundational understanding of this compound, highlighting its importance as a versatile and strategic building block in modern synthetic chemistry. Its well-defined reactivity, governed by a predictable interplay of electronic and steric effects, allows chemists to construct complex molecular architectures with precision and control.

References

A Technical Guide to 5-(tert-Butyl)-2-chloropyridine for Advanced Research

Abstract: This document provides a comprehensive technical overview of 5-(tert-Butyl)-2-chloropyridine, a key heterocyclic building block in modern medicinal chemistry and materials science. We will delve into its precise chemical identity, physicochemical properties, a validated synthetic protocol with mechanistic considerations, and its applications. This guide is intended for researchers, chemists, and drug development professionals who require a functional, in-depth understanding of this versatile compound.

Compound Identification and Structure

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1][2] This nomenclature precisely describes the arrangement of its constituent functional groups.

-

Pyridine: The core of the molecule is a six-membered aromatic heterocycle containing one nitrogen atom.

-

2-chloro: A chlorine atom is substituted at the second position of the pyridine ring, adjacent to the nitrogen.

-

5-(tert-butyl): A tertiary butyl group, (C(CH₃)₃), is attached at the fifth position.

The unique spatial arrangement of the electron-withdrawing chlorine atom and the bulky, electron-donating tert-butyl group imparts specific reactivity and physical properties to the molecule, making it a valuable intermediate in targeted synthesis.

Chemical Structure:

-

SMILES: CC(C)(C)C1=CN=C(Cl)C=C1[1]

-

InChI Key: YVTZMSAOOSULPO-UHFFFAOYSA-N

Physicochemical and Computational Data

Understanding the physical and computed properties of a reagent is fundamental to its effective application in experimental design. The data below has been aggregated from various chemical data repositories.

| Property | Value | Source |

| CAS Number | 102236-19-1 | [1] |

| Molecular Weight | 169.65 g/mol | [1][2][3] |

| Appearance | Not specified, likely liquid or low-melting solid | - |

| Boiling Point | 223.1 ± 20.0 °C at 760 mmHg | [4] |

| Density | 1.1 ± 0.1 g/cm³ | [4] |

| Flash Point | 110.0 ± 7.4 °C | [4] |

| LogP | 3.03 - 3.09 | [3][4] |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | [3] |

Note: Physical properties like melting point and appearance can vary based on purity.

Synthesis and Mechanistic Considerations

While multiple synthetic routes may exist, a common approach involves the modification of a pre-formed pyridine ring. The following protocol is a representative example for the synthesis of substituted chloropyridines.

Illustrative Synthetic Workflow: Chlorination of a Pyridine N-oxide

This pathway is advantageous as the N-oxide intermediate activates the pyridine ring for electrophilic substitution and subsequently allows for facile chlorination.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(tert-Butyl)pyridine N-oxide

-

Setup: To a solution of 3-(tert-butyl)pyridine in a suitable solvent (e.g., dichloromethane or acetic acid) in a round-bottom flask equipped with a magnetic stirrer, add an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide portion-wise at 0 °C.

-

Rationale: The N-oxidation step is crucial. It increases the electron density at positions 2 and 4 of the pyridine ring, making them more susceptible to electrophilic attack. The choice of solvent and oxidant depends on scale and safety considerations.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Work-up & Isolation: Upon completion, the reaction is quenched (e.g., with sodium thiosulfate solution if m-CPBA was used) and extracted with an organic solvent. The organic layers are combined, dried, and concentrated under reduced pressure to yield the crude N-oxide, which can be purified by column chromatography or used directly.

Step 2: Synthesis of this compound

-

Setup: The crude 3-(tert-butyl)pyridine N-oxide is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often without a solvent or in a high-boiling inert solvent.

-

Rationale: Reagents like POCl₃ react with the N-oxide oxygen, forming an excellent leaving group. This facilitates an intramolecular rearrangement and nucleophilic attack by the chloride ion, preferentially at the activated 2-position.

-

Reaction: The mixture is heated (e.g., to reflux) for several hours. The reaction progress should be monitored carefully.

-

Work-up & Isolation: After completion, the reaction mixture is cooled and slowly poured onto crushed ice to quench the excess chlorinating agent. The solution is then neutralized with a base (e.g., NaHCO₃ or NaOH solution) and extracted with an organic solvent (e.g., ethyl acetate or ether). The combined organic extracts are washed, dried over anhydrous sodium sulfate, filtered, and concentrated. The final product, this compound, is purified by vacuum distillation or column chromatography.

Self-Validation: The identity and purity of the final compound must be confirmed through standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, to verify the correct structure and absence of significant impurities.

Applications in Research and Drug Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[5] Halogenated pyridines, such as this compound, are particularly valuable as they serve as versatile intermediates for introducing the pyridine moiety into larger, more complex molecules through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).

-

Fragment-Based Drug Discovery (FBDD): The 5-tert-butylpyridine fragment itself has been identified as a useful component in drug discovery.[6][7] The tert-butyl group often provides a strong hydrophobic interaction within a target's binding pocket, while the pyridine nitrogen can act as a hydrogen bond acceptor.

-

Intermediate for Agrochemicals: This compound and its analogs serve as building blocks for creating pesticides and herbicides.[8]

-

Specialized Materials: Its stability and defined reactivity are advantageous in the development of specialized polymers and coatings.[8]

-

Precursor to Other Derivatives: The chlorine at the 2-position is a versatile handle. It can be readily displaced by various nucleophiles (amines, alcohols, thiols) or used in metal-catalyzed coupling reactions to build molecular complexity, leading to the synthesis of novel pharmaceutical candidates.[9]

Safety, Handling, and Storage

As a chlorinated organic compound, this compound requires careful handling in a laboratory setting.

-

Hazard Identification: The compound is classified as a warning-level hazard. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[10][11]

-

Handling: Avoid contact with skin, eyes, and clothing.[12] Do not breathe vapors or mists. Wash hands thoroughly after handling.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12][13] Keep away from incompatible materials such as strong acids and strong oxidizing agents.[10][12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Conclusion

This compound is a foundational building block for advanced chemical synthesis. Its well-defined structure, predictable reactivity at the 2-position, and the useful physicochemical properties imparted by the tert-butyl group make it an indispensable tool for medicinal chemists and material scientists. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective application in the laboratory.

References

- 1. This compound 97% | CAS: 102236-19-1 | AChemBlock [achemblock.com]

- 2. 102236-19-1 | this compound - AiFChem [aifchem.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | CAS#:102236-19-1 | Chemsrc [chemsrc.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of useful fragments in drug discovery: 2-Amino-5-tert- butylpyridine and its oxidised analogues - Lookchem [lookchem.com]

- 7. Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | 102236-19-1 [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. fishersci.com [fishersci.com]

- 11. angenechemical.com [angenechemical.com]

- 12. fishersci.com [fishersci.com]

- 13. 102236-19-1|this compound|BLD Pharm [bldpharm.com]

1H NMR spectral data for 5-(tert-Butyl)-2-chloropyridine.

An In-depth Technical Guide to the ¹H NMR Spectral Analysis of 5-(tert-Butyl)-2-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound, a key intermediate in pharmaceutical and agrochemical synthesis.[1] As direct, fully assigned spectral data is not always available in consolidated literature, this document serves as a predictive and interpretive guide grounded in fundamental NMR principles and data from analogous structures. We will deconstruct the expected chemical shifts, multiplicities, and coupling constants based on the electronic effects of the chloro and tert-butyl substituents. Furthermore, this guide presents a robust, self-validating experimental protocol for acquiring and confirming the structure using one- and two-dimensional NMR techniques, ensuring high confidence in structural elucidation for researchers in synthetic and medicinal chemistry.

Theoretical Framework: Predicting the ¹H NMR Spectrum

The structural integrity of a molecule is paramount in chemical research and development. ¹H NMR spectroscopy is one of the most powerful tools for elucidating molecular structure.[2] The spectrum of this compound is dictated by its unique electronic and steric environment, which is a direct consequence of the 2,5-disubstitution pattern on the pyridine ring.

Molecular Structure and Proton Environments

The molecule possesses three distinct aromatic protons (H3, H4, and H6) and one aliphatic proton environment (the tert-butyl group). The symmetry of the molecule is low, meaning each of these four environments will produce a unique signal.[3]

Influence of Substituents on Chemical Shifts

The chemical shift (δ) of each proton is primarily influenced by the electron density around it. Electronegative substituents withdraw electron density, "deshielding" the proton and shifting its signal downfield (to a higher ppm value). Conversely, electron-donating groups "shield" the proton, shifting its signal upfield (to a lower ppm value).[4]

-

2-Chloro Group: The chlorine atom exerts a strong -I (negative inductive) effect due to its high electronegativity, withdrawing electron density from the ring. This effect strongly deshields the adjacent proton at the C6 position and, to a lesser extent, the proton at C3.

-

5-tert-Butyl Group: The tert-butyl group exerts a +I (positive inductive) effect, donating electron density into the pyridine ring. This shielding effect is most pronounced on the adjacent protons at the C4 and C6 positions.

The interplay of these opposing electronic effects determines the final chemical shifts. The proton at C6 is influenced by both groups, while H3 is primarily affected by the chloro group and H4 by the tert-butyl group.

Predicted Spectral Parameters

Based on the analysis of substituent effects and comparison with similar structures like 2-chloropyridine[5] and 2-chloro-5-methylpyridine[6], we can predict the following spectral characteristics:

-

H6 Proton: Expected to be the most downfield aromatic proton due to its position alpha to the nitrogen and adjacent to the electron-withdrawing chlorine atom. It will appear as a doublet, split only by the H4 proton.

-

H4 Proton: This proton is ortho to the electron-donating tert-butyl group and meta to the chloro group. It will experience coupling from two different protons (H6 and H3), appearing as a doublet of doublets (dd).

-

H3 Proton: Situated between the chloro-substituted carbon and the carbon bearing the H4 proton, its chemical shift will be downfield relative to an unsubstituted pyridine. It will appear as a doublet due to meta-coupling with H4.

-

tert-Butyl Protons: The nine protons of the tert-butyl group are chemically equivalent and have no adjacent protons to couple with. Therefore, they will appear as a sharp singlet, typically in the aliphatic region of the spectrum.[7]

Experimental Protocol for Spectrum Acquisition and Validation

To ensure trustworthy and reproducible results, the following detailed protocol for acquiring and validating the ¹H NMR spectrum is recommended. This workflow incorporates self-validation through two-dimensional NMR.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common first choice for non-polar to moderately polar compounds.

-

Concentration: Dissolve 5-10 mg of this compound in 0.5-0.6 mL of the chosen deuterated solvent.[8]

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Spectrometer Setup and 1D ¹H NMR Acquisition

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion.

-

Tuning and Locking: Tune the probe for the ¹H frequency and lock the spectrometer on the deuterium signal of the solvent.[8]

-

Shimming: Perform magnetic field shimming to achieve high resolution, characterized by narrow and symmetrical peak shapes.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width: Set to cover a range of approximately 0-10 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1.5-2.0 seconds.[8]

-

Number of Scans: 8 to 16 scans, depending on the sample concentration.

-

Advanced 2D NMR for Structural Confirmation

If assignments are ambiguous from the 1D spectrum, 2D NMR experiments are essential for definitive validation.[8]

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. A cross-peak between two signals in the COSY spectrum confirms that they are spin-coupled.[8] This is invaluable for confirming the H3-H4 and H4-H6 correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is particularly useful for assigning quaternary (non-protonated) carbons, such as C2, C5, and the quaternary carbon of the tert-butyl group, by observing correlations from the assigned protons.[8]

Data Interpretation and Structural Assignment

The analysis of the acquired spectrum involves evaluating the chemical shift, integration, and multiplicity of each signal to assign it to a specific proton in the molecule.

Summary of Predicted ¹H NMR Data

The expected quantitative data for the ¹H NMR spectrum of this compound is summarized below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H6 | 8.2 - 8.4 | Doublet (d) | J(meta, H4-H6) ≈ 2.5 Hz | 1H |

| H4 | 7.5 - 7.7 | Doublet of Doublets (dd) | J(ortho, H3-H4) ≈ 8.5 Hz, J(meta, H4-H6) ≈ 2.5 Hz | 1H |

| H3 | 7.2 - 7.4 | Doublet (d) | J(ortho, H3-H4) ≈ 8.5 Hz | 1H |

| -C(CH₃)₃ | 1.3 - 1.4 | Singlet (s) | N/A | 9H |

Note: Predicted values are based on substituent effects and data from analogous compounds. Actual values may vary slightly based on solvent and spectrometer frequency.

Visualizing Structural Relationships

The following diagrams illustrate the key structural features and the workflow for analysis.

Caption: Key ¹H-¹H coupling relationships in this compound.

Caption: Recommended workflow for NMR-based structural elucidation.

Conclusion

The ¹H NMR spectrum of this compound is a distinct fingerprint of its molecular structure. A predictive approach based on the electronic effects of its chloro and tert-butyl substituents allows for a robust initial interpretation. The aromatic region is expected to show three distinct signals—a doublet, a doublet of doublets, and another doublet—while the aliphatic region will be dominated by a prominent singlet for the nine equivalent tert-butyl protons. For unequivocal structural validation, this guide provides a comprehensive experimental workflow, emphasizing the use of 2D NMR techniques like COSY and HMBC to create a self-validating system of analysis. This methodology provides researchers with a high degree of confidence in their results, which is critical for applications in drug development and materials science.

References

- 1. This compound | 102236-19-1 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. acdlabs.com [acdlabs.com]

- 5. 2-Chloropyridine(109-09-1) 1H NMR spectrum [chemicalbook.com]

- 6. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR [m.chemicalbook.com]

- 7. C4H9Cl (CH3)3CCl 2-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Fourier-Transform Infrared (FTIR) Spectroscopy of 5-(tert-Butyl)-2-chloropyridine

This technical guide provides a comprehensive analysis of the key peaks in the Fourier-Transform Infrared (FTIR) spectrum of 5-(tert-Butyl)-2-chloropyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the vibrational modes of this molecule and offers practical guidance for obtaining and interpreting its spectrum. Our approach is grounded in the principles of scientific integrity, combining theoretical knowledge with field-proven experimental insights.

Introduction: The Role of FTIR in Structural Elucidation

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and versatile analytical technique that probes the vibrational modes of molecules.[1] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds.[1] This absorption pattern creates a unique spectral "fingerprint," providing invaluable information about the functional groups and overall molecular structure.[2][3] For a substituted pyridine derivative like this compound, FTIR spectroscopy is instrumental in confirming the presence of its key structural motifs: the pyridine ring, the tert-butyl group, and the chloro-substituent.

The interpretation of an FTIR spectrum is a deductive process. By assigning the observed absorption bands to specific vibrational modes, we can piece together the molecular architecture. This guide will systematically dissect the FTIR spectrum of this compound, correlating each key peak to its originating functional group.

Molecular Structure and Vibrational Logic

To understand the FTIR spectrum, we must first consider the structure of this compound. The molecule consists of a pyridine ring substituted at the 2-position with a chlorine atom and at the 5-position with a tert-butyl group. Each of these components gives rise to characteristic vibrational bands.

Figure 1: Molecular Structure of this compound.

Analysis of Key Vibrational Modes

The FTIR spectrum of this compound can be divided into several key regions, each corresponding to the vibrational modes of its constituent functional groups.

C-H Vibrations (Aromatic and Aliphatic)

-

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the pyridine ring are expected to appear in the region of 3100-3000 cm⁻¹.[4] These bands are typically of weak to medium intensity.

-

Aliphatic C-H Stretching: The tert-butyl group provides a strong signature in the spectrum due to the C-H stretching vibrations of its nine methyl hydrogens. These absorptions are typically observed in the 2975-2845 cm⁻¹ range.[5]

-

Aliphatic C-H Bending: The bending (deformation) vibrations of the C-H bonds in the tert-butyl group give rise to characteristic peaks. Look for bands around 1470-1450 cm⁻¹ and 1370-1350 cm⁻¹ for methyl C-H bending.[5] The presence of a tert-butyl group is often confirmed by a split in the symmetric bending vibration, resulting in two bands of roughly equal intensity around 1395-1385 cm⁻¹ and 1365 cm⁻¹.

Pyridine Ring Vibrations (C=C and C=N Stretching)

The pyridine ring has characteristic stretching vibrations that are sensitive to the nature and position of its substituents.

-

C=C and C=N Stretching: These vibrations occur in the 1625-1430 cm⁻¹ region.[6] For pyridine itself, strong bands are observed around 1580 cm⁻¹, 1570 cm⁻¹, 1480 cm⁻¹, and 1435 cm⁻¹. The presence of substituents will shift these peaks. Specifically, pyridine and its derivatives typically exhibit strong absorptions between 1600-1500 cm⁻¹ due to C=N ring stretching vibrations.[6]

C-Cl Stretching Vibration

The vibration of the carbon-chlorine bond is found in the fingerprint region of the spectrum.

-

C-Cl Stretching: For aromatic chloro compounds, the C-Cl stretching absorption is located in the broad region between 850 and 550 cm⁻¹.[4][6] The exact position can be influenced by the substitution pattern on the aromatic ring.

Summary of Key FTIR Peaks

The following table summarizes the expected key absorption bands for this compound, their corresponding vibrational modes, and typical wavenumber ranges.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3100-3000 | Weak-Medium | Aromatic C-H Stretching (Pyridine Ring) |

| 2975-2845 | Strong | Aliphatic C-H Stretching (tert-Butyl Group) |

| 1600-1500 | Medium-Strong | C=N and C=C Ring Stretching (Pyridine Ring) |

| 1470-1450 | Medium | Aliphatic C-H Bending (tert-Butyl Group) |

| 1395-1365 | Medium | Aliphatic C-H Bending (tert-Butyl Group) |

| 850-550 | Medium-Strong | C-Cl Stretching |

Experimental Protocol for FTIR Analysis

To obtain a high-quality FTIR spectrum of this compound, which is a solid at room temperature, the following Attenuated Total Reflectance (ATR) method is recommended for its simplicity and minimal sample preparation.[1][7]

Instrumentation and Materials

-

Fourier-Transform Infrared (FTIR) Spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or germanium crystal).

-

This compound sample.

-

Spatula.

-

Solvent for cleaning (e.g., isopropanol or ethanol).

-

Lint-free wipes.

Step-by-Step Procedure

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Background Spectrum:

-

Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire a background spectrum. This will account for any atmospheric (e.g., CO₂, H₂O) or instrumental interferences.

-

-

Sample Application:

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Label the significant peaks in the resulting spectrum.

-

Compare the obtained peak positions with the expected values from the literature and the summary table provided in this guide.

-

-

Cleaning:

-

Retract the ATR press and carefully remove the sample from the crystal.

-

Clean the crystal surface thoroughly with a solvent-moistened lint-free wipe to remove any sample residue.

-

Logical Workflow for Spectral Interpretation

The following diagram illustrates a logical workflow for the interpretation of the FTIR spectrum of this compound.

References

- 1. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 2. rockymountainlabs.com [rockymountainlabs.com]

- 3. FTIR (Fourier Transform Infrared Spectroscopy) [eag.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. infrared spectrum of 2-iodo-2-methylpropane (CH3)3CI prominent wavenumbers cm-1 detecting functional groups present finger print for identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. elixirpublishers.com [elixirpublishers.com]

- 7. drawellanalytical.com [drawellanalytical.com]

Technical Guide: Optimal Laboratory Storage and Handling of 5-(tert-Butyl)-2-chloropyridine

This guide provides a comprehensive framework for the proper laboratory storage of 5-(tert-Butyl)-2-chloropyridine (CAS No. 102236-19-1), a critical intermediate in the synthesis of agrochemicals and specialized materials.[1] Adherence to these protocols is essential not only for maintaining the chemical integrity and purity of the compound but also for ensuring the safety of laboratory personnel and the validity of experimental outcomes. The principles outlined herein are derived from an analysis of the compound's specific chemical properties, reactivity, and associated hazards.

Physicochemical Profile and Structural Rationale for Storage

Understanding the molecular structure of this compound is fundamental to predicting its behavior and defining appropriate storage conditions. The molecule consists of a pyridine ring, which is aromatic, substituted with an electron-withdrawing chlorine atom at the 2-position and a bulky, electron-donating tert-butyl group at the 5-position.

The chlorine atom makes the 2-position susceptible to nucleophilic substitution, while the pyridine nitrogen atom can act as a base or a ligand. The tert-butyl group provides steric hindrance and influences the compound's solubility. These features dictate its reactivity and sensitivity to environmental factors such as moisture, temperature, and incompatible chemical agents.

Caption: Chemical structure and key reactive sites of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 102236-19-1 | [1][2][3] |

| Molecular Formula | C₉H₁₂ClN | [1][2][4] |

| Molecular Weight | 169.65 g/mol | [1][2] |

| Appearance | Off-white to light yellow Solid-Liquid Mixture | [1] |

| Boiling Point | 223.1 ± 20.0 °C at 760 mmHg | [4] |

| Recommended Storage | 2-8°C / 4°C |[1][2] |

Hazard Identification and Mitigation

Proper storage is intrinsically linked to safety. This compound is classified with specific hazards that must be addressed through correct handling and storage protocols.

-

Hazard Statements:

-

H302+H312: Harmful if swallowed or in contact with skin.[1][2][5] This necessitates the mandatory use of personal protective equipment (PPE), including gloves and lab coats, during handling to prevent accidental exposure.

-

H315: Causes skin irritation.[1][2][5] Prolonged or repeated contact should be avoided.

-

H412: Harmful to aquatic life with long lasting effects.[1][2][5] This requires proper disposal procedures; the compound must not be released into drains or the environment.

-

These classifications underscore the need to store the compound in a secure, designated location with restricted access, using secondary containment to manage potential spills.

Core Storage Protocol: A Multi-Faceted Approach

An effective storage strategy is not a single instruction but a system of controls. The following protocol ensures the long-term stability of this compound.

Temperature Control

Directive: Store at 2-8°C .[1][2] Causality: Refrigeration is the most critical parameter. The compound's appearance as a solid-liquid mixture suggests a low melting point, and elevated temperatures can accelerate degradation pathways. Storing it in a designated, calibrated laboratory refrigerator minimizes the kinetic energy of the molecules, drastically slowing potential decomposition or side reactions over time. Some suppliers even recommend cold-chain transportation to maintain this condition from the point of origin.[6]

Atmospheric Control

Directive: Store under an inert atmosphere (e.g., Nitrogen or Argon). Causality: Although the compound is stable under recommended conditions, the chloro-pyridine moiety presents a risk of slow hydrolysis upon prolonged contact with atmospheric moisture.[7][8] Furthermore, many organic compounds can undergo slow oxidation. By displacing air with a dry, inert gas, the primary reactants for these degradation pathways (water and oxygen) are eliminated, ensuring the compound's purity is preserved, which is especially critical for sensitive downstream applications.

Chemical Segregation

Directive: Store away from incompatible materials. Causality: The chemical nature of this compound, and its analog 2-chloropyridine, makes it reactive with certain classes of chemicals.[8][9][10] Co-location with these substances poses a significant safety risk. The pyridine nitrogen can act as a base, reacting exothermically with strong acids. The compound itself can be oxidized. Storing it in a separate, clearly labeled area or within a compatible chemical storage cabinet is mandatory.

Table 2: Incompatible Material Classes

| Incompatible Class | Examples | Rationale / Potential Hazard | Source(s) |

|---|---|---|---|

| Strong Oxidizing Agents | Perchlorates, Nitrates, Peroxides | Can lead to vigorous or explosive reactions. | [8][9][10] |

| Strong Acids | Hydrochloric Acid, Sulfuric Acid | Exothermic and potentially violent acid-base reaction. | [8][9][10] |

| Acid Chlorides / Anhydrides | Acetyl Chloride, Acetic Anhydride | Can react with the pyridine ring or any trace moisture. |[9] |

Laboratory Workflow and Handling

Proper storage begins the moment the compound arrives in the laboratory. A systematic workflow prevents mishandling and ensures the compound is stored correctly from the outset.

Protocol for Receiving and Initial Storage

-

Don PPE: Before handling the package, put on appropriate PPE (safety glasses, lab coat, nitrile gloves).

-

Inspect Outer Packaging: Check the external shipping container for any signs of damage, leakage, or temperature deviations if shipped cold.

-

Verify Identity: Move to a ventilated area, such as a fume hood. Open the package and cross-reference the container label with the purchase order and the supplier's Safety Data Sheet (SDS). Confirm the CAS number (102236-19-1).

-

Inspect Primary Container: Examine the immediate container for cracks, a compromised seal, or discoloration of the contents. The expected appearance is an off-white to light yellow solid-liquid mixture.[1]

-

Inerting (if applicable): If the compound will be stored for an extended period or is used in highly sensitive reactions, carefully flush the headspace of the container with dry nitrogen or argon before sealing.

-

Immediate Storage: Place the container in its designated spot within a 2-8°C refrigerator, ensuring it is segregated from the incompatible materials listed in Table 2.

The following flowchart outlines the decision-making process for ensuring compliant storage.

Caption: Decision workflow for the safe receipt and storage of chemicals.

References

- 1. This compound | 102236-19-1 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound 97% | CAS: 102236-19-1 | AChemBlock [achemblock.com]

- 4. This compound | CAS#:102236-19-1 | Chemsrc [chemsrc.com]

- 5. 102236-19-1 | this compound - AiFChem [aifchem.com]

- 6. 102236-19-1|this compound|BLD Pharm [bldpharm.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. nj.gov [nj.gov]

Introduction: The Privileged Status of 2-Chloropyridine in Synthesis

An In-depth Technical Guide to the General Reactivity of the Chlorine Atom in 2-Chloropyridines

2-Chloropyridine is a cornerstone heterocyclic building block, pivotal in the development of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3][4] Its prevalence stems not from inertness, but from the versatile and predictable reactivity of the chlorine atom at the C-2 position. This guide offers a deep dive into the electronic underpinnings and practical applications of this reactivity, providing researchers, scientists, and drug development professionals with a comprehensive understanding of how to leverage this molecule's synthetic potential.

The reactivity of the C-2 chlorine is primarily governed by the electronic influence of the ring nitrogen. The nitrogen atom is highly electronegative and exerts a powerful electron-withdrawing effect, both inductively and through resonance. This renders the carbon atom bonded to the chlorine (C-2) significantly electrophilic and thus susceptible to attack.[5] This activation is most pronounced at the positions ortho (2- and 6-) and para (4-) to the nitrogen, setting the stage for two major classes of transformations: Nucleophilic Aromatic Substitution (SNAr) and Metal-Catalyzed Cross-Coupling Reactions . This guide will explore the mechanisms, experimental considerations, and strategic applications of each pathway.

Part 1: Nucleophilic Aromatic Substitution (SNAr) - The Classic Pathway

The most fundamental reaction of 2-chloropyridine is its substitution by nucleophiles. Unlike typical alkyl halides, this process does not occur via SN1 or SN2 mechanisms. Instead, it follows a two-step addition-elimination pathway characteristic of electron-deficient aromatic systems.[6][7]

The SNAr Mechanism: A Tale of Stabilization

The SNAr reaction is dictated by the stability of a high-energy anionic intermediate known as the Meisenheimer complex.[8][9]

-

Nucleophilic Attack (Rate-Determining Step): The reaction begins with the attack of a nucleophile on the electrophilic C-2 carbon. This disrupts the ring's aromaticity and forms a tetrahedral, negatively charged Meisenheimer complex.[9]

-

Chloride Expulsion: In a subsequent, typically faster step, the aromaticity is restored by the elimination of the chloride leaving group.[9]

The key to the reactivity of the 2-position lies in the stabilization of the Meisenheimer complex. The negative charge of the intermediate can be delocalized through resonance onto the electronegative nitrogen atom.[8][10] This is a critical stabilizing interaction that is not possible when substitution occurs at the 3-position (meta), explaining the significantly lower reactivity of 3-chloropyridine.[5][8] While 4-chloropyridine also benefits from this resonance stabilization, 2-chloropyridine remains a highly reactive and synthetically useful substrate.[8]

Causality in Experimental Design for SNAr

-

Leaving Group: While chlorine is a competent leaving group, fluorine is even better. 2-Fluoropyridine reacts significantly faster than 2-chloropyridine under identical conditions due to the greater polarization of the C-F bond and better stabilization of the intermediate.[11][12]

-

Ring Activation: The presence of additional electron-withdrawing groups (e.g., -NO2, -CF3) on the pyridine ring, particularly at the 4- or 6-positions, dramatically increases the rate of SNAr. These groups further delocalize the negative charge of the Meisenheimer complex, lowering the activation energy of the first step.[9][12][13]

-

Solvent and Nucleophile: Polar aprotic solvents (e.g., DMSO, DMF) are often preferred as they solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity. The choice of nucleophile is vast, including amines, alkoxides, hydroxides, and thiols.[6]

Tabulated SNAr Data

| Nucleophile (Nu-H) | Reagent/Base | Typical Solvent | Product | Notes |

| R-OH (Alcohol) | NaH, KOH | THF, Dioxane | 2-Alkoxypyridine | Strong base required to form the alkoxide. |

| H₂O | NaOH, KOH | Water, DMSO | 2-Hydroxypyridine | A classic transformation.[6] |

| R-NH₂ (Amine) | K₂CO₃, Et₃N or neat | DMSO, NMP, Toluene | 2-Aminopyridine | Often requires elevated temperatures.[13] |

| R-SH (Thiol) | NaH, K₂CO₃ | DMF, Ethanol | 2-Thioetherpyridine | Thiolates are excellent nucleophiles. |

| Glutathione | GST Enzyme | Aqueous Buffer | Glutathione Conjugate | Demonstrates biological reactivity.[14] |

Self-Validating Protocol: Synthesis of N-Benzyl-2-pyridinamine

This protocol illustrates a standard SNAr amination. Each step is designed for efficiency and purity.

-

System Preparation (Trustworthiness): To a flame-dried round-bottom flask under an inert atmosphere (Argon), add 2-chloropyridine (1.0 equiv), benzylamine (1.2 equiv), and sodium tert-butoxide (1.5 equiv). The inert atmosphere is critical to prevent moisture from quenching the strong base.

-

Solvent Addition (Causality): Add anhydrous, degassed toluene (approx. 0.1 M concentration). Toluene is a high-boiling, non-protic solvent suitable for this reaction, which often requires heat. Degassing prevents oxidation of reagents.

-

Reaction Execution (Causality): Heat the mixture to 100 °C and stir vigorously. The elevated temperature provides the necessary activation energy for the rate-determining nucleophilic attack. Monitor the reaction's progress by TLC or LC-MS until the 2-chloropyridine is consumed (typically 4-12 hours).

-

Workup and Purification (Validation): Cool the reaction to room temperature and quench carefully with water. Extract the aqueous layer with ethyl acetate (3x). The organic layers are combined, washed with brine to remove residual water, dried over anhydrous sodium sulfate, and filtered. The solvent is removed in vacuo. The crude product is then purified by column chromatography on silica gel to yield the pure N-benzyl-2-pyridinamine. The multi-step workup and final chromatographic purification validate the identity and purity of the final product.

Part 2: Metal-Catalyzed Cross-Coupling - The Modern Powerhouse

While SNAr is effective for introducing heteroatom nucleophiles, forming new carbon-carbon and carbon-nitrogen bonds often requires the power of transition metal catalysis. The C-Cl bond in 2-chloropyridine, though stronger and less reactive than C-Br or C-I bonds, can be effectively activated using modern palladium or nickel catalyst systems.[15][16] This has revolutionized the synthesis of complex pyridine-containing molecules.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a premier method for creating biaryl structures.[17][18] For 2-chloropyridines, the success of this reaction is critically dependent on overcoming the challenging oxidative addition step.[15]

Mechanism: The reaction proceeds via a catalytic cycle involving a Pd(0)/Pd(II) couple.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of 2-chloropyridine to form a Pd(II) complex. This is the most difficult and often rate-limiting step for chlorides.[15]

-

Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[15]

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

Causality in Experimental Design for Suzuki Coupling:

-

Ligand Choice is Paramount: Standard phosphine ligands like PPh₃ are often ineffective for activating the C-Cl bond.[19] The key to success lies in using bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[15][16]

-

Expertise: These ligands promote the difficult oxidative addition step by increasing the electron density on the palladium center. Their steric bulk also accelerates the final reductive elimination step and can prevent catalyst deactivation caused by the pyridine nitrogen coordinating to the metal.[15][16][20]

-

-

Base Selection: A suitable base is required to facilitate the transmetalation step. Strong inorganic bases like K₃PO₄ and Cs₂CO₃ are often superior to weaker ones like Na₂CO₃, especially for challenging couplings.[15] The base's solubility can also be a factor, often necessitating aqueous solvent mixtures (e.g., dioxane/water).[15]

-

Catalyst Precursor: While various Pd(0) and Pd(II) sources can be used (e.g., Pd(OAc)₂, Pd₂(dba)₃), modern, air-stable palladacycle precatalysts (e.g., SPhos-G3) are often more reliable and efficient at forming the active Pd(0) species.

Buchwald-Hartwig Amination: Forging C-N Bonds

This reaction is the metal-catalyzed analogue to the SNAr amination and provides a powerful, general method for coupling amines with 2-chloropyridines, often under milder conditions than SNAr.[19][21][22]

Causality in Experimental Design for Buchwald-Hartwig Amination:

-

Catalyst System: Similar to the Suzuki coupling, activating the C-Cl bond is the primary challenge. The same classes of bulky, electron-rich ligands are essential.[19][23]

-

Base Selection: The reaction requires a strong, non-nucleophilic base to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[19] Weaker bases like K₃PO₄ can sometimes be used but may require more reactive catalysts or higher temperatures.[19] Regioselectivity can be achieved in dichloropyridines; the C-2 position is generally more reactive towards oxidative addition than the C-4 position.[19][21]

Other Important Cross-Coupling Reactions

-

Negishi Coupling: Employs organozinc reagents. It is highly effective for coupling 2-chloropyridines and is known for its high functional group tolerance.[24][25][26][27] Modified Negishi protocols have been developed specifically for synthesizing substituted 2,2'-bipyridines from 2-chloropyridine precursors.[24]

-

Kumada Coupling: Uses highly reactive Grignard (organomagnesium) reagents.[28][29] While powerful, the high basicity and nucleophilicity of Grignard reagents limit the functional group tolerance of the reaction.[30]

-

Sonogashira Coupling: Forms C(sp²)-C(sp) bonds by coupling with terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst.

Comparative Table of Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Base | Key Insight |

| Suzuki-Miyaura | Boronic Acid/Ester | Pd(OAc)₂ / SPhos | K₃PO₄, Cs₂CO₃ | Excellent functional group tolerance; ligand choice is critical for C-Cl activation.[15][17] |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / BrettPhos | NaOtBu, K₃PO₄ | Premier method for C-N bond formation; requires a strong, non-nucleophilic base.[19][21] |

| Negishi | Organozinc Reagent | Pd(PPh₃)₄ | None | Highly tolerant of functional groups; organozinc reagents are less basic than Grignards.[24][25] |

| Kumada | Grignard Reagent | Ni(dppp)Cl₂, Pd(PPh₃)₄ | None | Uses readily available but highly reactive Grignards; limited functional group tolerance.[28][30] |

Self-Validating Protocol: Suzuki-Miyaura Coupling of 2-Chloropyridine

This protocol provides a robust starting point for coupling 2-chloropyridines with arylboronic acids.

-

System Preparation (Trustworthiness): In a glovebox or under a strictly inert atmosphere, combine the 2-chloropyridine derivative (1.0 equiv), arylboronic acid (1.5 equiv), potassium phosphate (K₃PO₄, 3.0 equiv), and the palladium precatalyst/ligand system (e.g., 2 mol% Pd(OAc)₂ and 4 mol% SPhos). The use of excess boronic acid and base drives the reaction to completion. The inert atmosphere is non-negotiable to protect the sensitive Pd(0) catalyst from oxygen.[15]

-

Solvent Addition (Causality): Add a degassed solvent system, such as a 10:1 mixture of 1,4-dioxane and water. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species required for transmetalation.[15]

-

Reaction Execution (Causality): Seal the vessel and heat to 100 °C with vigorous stirring. The thermal energy is required to overcome the high activation barrier of the C-Cl oxidative addition. Monitor the reaction by LC-MS.

-

Workup and Purification (Validation): After cooling, dilute the reaction with ethyl acetate and water. Separate the layers and extract the aqueous phase. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. Purification by flash column chromatography provides the desired biaryl product, with purity confirmed by NMR and MS analysis.

Conclusion

The chlorine atom in 2-chloropyridine is a versatile synthetic handle, whose reactivity is intelligently dictated by the electronic properties of the pyridine ring. Its electrophilic nature at the C-2 position allows for a broad range of Nucleophilic Aromatic Substitutions , a pathway that is further tunable by the introduction of other ring substituents. For more complex bond constructions, particularly C-C and C-N bonds, the chlorine atom serves as a competent electrophile in a suite of Metal-Catalyzed Cross-Coupling Reactions . Success in this latter domain is contingent upon the rational selection of highly active catalyst systems, specifically those employing bulky, electron-rich ligands capable of activating the robust C-Cl bond. A thorough understanding of these mechanistic principles and experimental parameters empowers chemists to strategically employ 2-chloropyridine as a reliable and adaptable building block in the synthesis of functional molecules that drive innovation in medicine and materials science.

References

- 1. chempanda.com [chempanda.com]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 4. innospk.com [innospk.com]

- 5. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 6. yufengchemicals.com [yufengchemicals.com]

- 7. youtube.com [youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. echemi.com [echemi.com]

- 11. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions [infoscience.epfl.ch]

- 12. researchgate.net [researchgate.net]

- 13. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 18. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 23. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 24. Synthesis of 5-Substituted 2,2'-Bipyridines from Substituted 2-Chloropyridines by a Modified Negishi Cross-Coupling Reaction [organic-chemistry.org]

- 25. Negishi coupling - Wikipedia [en.wikipedia.org]

- 26. Organic Syntheses Procedure [orgsyn.org]

- 27. Negishi Coupling [organic-chemistry.org]

- 28. Kumada coupling - Wikipedia [en.wikipedia.org]

- 29. Kumada Coupling | NROChemistry [nrochemistry.com]

- 30. alfa-chemistry.com [alfa-chemistry.com]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling using 5-(tert-Butyl)-2-chloropyridine

Introduction: The Strategic Importance of the 5-(tert-Butyl)-2-arylpyridine Scaffold

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its robustness, functional group tolerance, and the mild conditions under which it facilitates the formation of carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction is particularly indispensable in the fields of medicinal chemistry and materials science for the construction of biaryl and heteroaryl motifs, which are prevalent in a vast array of biologically active molecules and functional materials.[1][4]